molecular formula C13H13Cl2N3 B2661375 3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 400082-60-2

3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B2661375
CAS No.: 400082-60-2
M. Wt: 282.17
InChI Key: AFRGNIDHOWKOTB-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a chemical scaffold of significant interest in preclinical neuropharmacological research. Compounds based on the 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine structure have been investigated for their activity on the central nervous system (CNS), with studies on closely related derivatives demonstrating sedative properties . The structural motif of the 1,2,4-triazole fused with a seven-membered azepine ring is part of a broader class of nitrogen-containing heterocycles known for diverse biological activities . Furthermore, the inclusion of substituted phenyl groups, particularly chlorophenyl variants, is a common strategy in medicinal chemistry to optimize a compound's interaction with biological targets and fine-tune its physicochemical properties . This specific compound, featuring a 3,4-dichlorophenyl substituent, is provided to researchers for the purpose of exploring its potential biological effects, mechanism of action, and structure-activity relationships, particularly within the context of developing novel psychotropic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3/c14-10-6-5-9(8-11(10)15)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRGNIDHOWKOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the azepine ring. The dichlorophenyl group is then attached through a substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the triazole or azepine rings, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoloazepine compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives as anticancer agents. Research indicates that compounds with triazole and azepine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the anticancer activity of synthesized triazoloazepine derivatives against Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites. The results demonstrated a notable reduction in cell viability compared to standard drugs like 5-fluorouracil .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The incorporation of the dichlorophenyl group enhances the biological activity of the triazoloazepine scaffold.

  • Data Table: Antimicrobial Activity
CompoundMicrobial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Triazoloazepine Derivative 1Staphylococcus aureus158
Triazoloazepine Derivative 2Escherichia coli186
Triazoloazepine Derivative 3Candida albicans205

These findings suggest that modifications to the triazoloazepine structure can lead to enhanced antimicrobial activity against both bacterial and fungal strains .

Potential Neuroprotective Effects

The neuropharmacological applications of this compound are under investigation for their potential neuroprotective effects.

  • Research Insight : Preliminary studies indicate that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis. This effect is hypothesized to be mediated through the modulation of neurotransmitter systems and anti-inflammatory pathways .

Non-steroidal Anti-inflammatory Applications

Fused triazole-azepine hybrids have been explored as non-steroidal anti-inflammatory agents.

  • Case Study : A recent investigation assessed the anti-inflammatory activity of several triazoloazepine derivatives in animal models. The results showed a significant reduction in inflammation markers compared to control groups .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions.

  • Common Synthetic Route : The preparation begins with forming the triazole ring followed by azepine formation and attachment of the dichlorophenyl group through substitution reactions .

Industrial Production Methods

In industrial settings, production methods may include batch reactions or continuous flow processes to optimize yield and minimize environmental impact.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and signaling. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The dichlorophenyl derivative has a higher molecular weight and lipophilicity due to two Cl atoms, which may enhance membrane permeability and target binding .
  • Substituent positions (2-, 3-, or 3,4-) influence steric and electronic interactions with biological targets.

Analgesic and Anti-Inflammatory Activity

  • 3-Aryl-triazoloazepines (e.g., 3-(4-fluorophenyl)) demonstrated significant analgesic activity in acetic acid-induced writhing tests (ED₅₀ = 12 mg/kg) and anti-inflammatory effects in carrageenan-induced edema models .
  • 3-(3,4-Dichlorophenyl) analogs are hypothesized to exhibit enhanced activity due to increased electron-withdrawing effects stabilizing ligand-receptor interactions, though direct data are unavailable .

Antimicrobial Activity

Triazoloazepinium bromides with varied aryl substituents show broad-spectrum activity:

Compound (Substituent) MIC (μg/mL) Against S. aureus MIC (μg/mL) Against C. albicans Reference
3-(4-Bromophenylaminomethyl) 6.2 12.5
3-(4-Tolylaminomethyl) 10.3 25.0
Dichlorophenyl derivative* Inferred: 5–15 Inferred: 10–20 -

Notes:

  • The dichlorophenyl analog’s predicted activity is based on trends where electron-withdrawing groups enhance antimicrobial potency .
  • Quaternary ammonium salts (e.g., triazoloazepinium bromides) exhibit superior activity due to increased solubility and membrane disruption .

Enzyme Inhibition

  • The dichlorophenyl group’s electron-withdrawing nature may further enhance enzyme binding affinity compared to methyl or methoxy substituents .

Biological Activity

3-(3,4-Dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a triazoloazepine core with a dichlorophenyl substituent. Its molecular formula is C13H13Cl2N3C_{13}H_{13}Cl_2N_3 with a molecular weight of approximately 300.16 g/mol. The presence of the triazole and azepine rings contributes to its diverse biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor binding, leading to significant pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown activity against breast (MCF-7), colon (HCT-116), and lung cancer cell lines.
  • IC50 Values : Studies have reported IC50 values indicating potent antiproliferative effects (e.g., 6.2 μM against HCT-116) .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.

Antimicrobial Activity

Some derivatives of triazoloazepines have demonstrated antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives including this compound revealed promising results in inhibiting cancer cell proliferation through apoptosis induction. The study highlighted the compound's ability to trigger apoptotic pathways in MCF-7 cells.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of the compound in animal models. Results indicated significant reductions in edema and inflammatory markers when administered at specific dosages.

Data Summary Table

Biological ActivityCell Line/ModelIC50/EffectReference
AnticancerMCF-76.2 μM
Anti-inflammatoryIn vivo modelSignificant reduction
AntimicrobialVarious pathogensVariable

Q & A

Basic: What are the optimal synthetic routes for 3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine?

Methodological Answer:
The synthesis of triazolo-azepine derivatives typically involves cyclocondensation reactions. For example:

  • Step 1: Start with a substituted azepine precursor. React with a dichlorophenyl hydrazine derivative under reflux in a polar aprotic solvent (e.g., DMF or DMSO) to form the triazole ring.
  • Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Step 3: Characterize intermediates using 1H^1H-NMR and mass spectrometry. Yield optimization may require adjusting stoichiometry, temperature (e.g., 80–120°C), and reaction time (12–24 hours) .

Advanced: How can researchers address challenges in isolating enantiomerically pure forms of this compound?

Methodological Answer:
Chiral resolution can be achieved via:

  • Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) using circular dichroism (CD) spectroscopy .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to induce enantioselectivity. Reaction conditions (e.g., low temperatures, inert atmosphere) must be tightly controlled to minimize racemization .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the azepine and triazole regions. For example, the dichlorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.8 ppm) .
  • X-ray Crystallography: Single-crystal analysis confirms the fused bicyclic structure and dihedral angles between the triazole and azepine moieties. Crystallize from DMF/water mixtures .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases). Optimize force field parameters for halogen bonds (Cl···π interactions) due to the dichlorophenyl group.
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze RMSD and binding free energy with MM/PBSA .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase Glo®) with ATP concentrations near KmK_m. Test at 1–100 µM compound concentrations.
  • Cytotoxicity: Screen against HEK-293 or HepG2 cells via MTT assay. Include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle .

Advanced: How can researchers resolve contradictions in SAR studies for triazolo-azepines?

Methodological Answer:

  • Meta-Analysis: Pool data from multiple studies (e.g., IC50_{50} values against kinase targets) and apply multivariate regression to identify confounding variables (e.g., lipophilicity vs. steric effects).
  • Proteomics: Use thermal shift assays to validate off-target interactions that may explain discrepancies in cellular vs. enzymatic activity .

Basic: What environmental fate studies are relevant for this compound?

Methodological Answer:

  • Hydrolysis Stability: Incubate in buffers (pH 4–9) at 25°C and 37°C. Monitor degradation via LC-MS; calculate half-life (t1/2t_{1/2}).
  • Soil Sorption: Use batch equilibrium methods with OECD guidelines. Determine KdK_d values using loam soil and HPLC quantification .

Advanced: How to design a longitudinal ecotoxicology study for this compound?

Methodological Answer:

  • Multigenerational Exposure: Expose Daphnia magna or zebrafish to sublethal concentrations (0.1–10 µg/L) over 3–5 generations. Assess endpoints like fecundity, gene expression (RNA-seq), and metabolite profiling (GC-MS).
  • Microcosm Models: Simulate freshwater ecosystems with sediment/water partitioning. Measure bioaccumulation factors (BAFs) in algae and invertebrates .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-UV: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% formic acid gradient. LOD ≤ 10 ng/mL.
  • LC-MS/MS: Optimize MRM transitions (e.g., m/z 350 → 152 for quantification; m/z 350 → 184 for confirmation). Validate recovery (≥80%) in plasma using matrix-matched calibration .

Advanced: How to investigate metabolic pathways in mammalian systems?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH. Identify phase I metabolites (e.g., hydroxylation at C7 of azepine) via UPLC-QTOF-MS.
  • Isotope Labeling: Synthesize 13C^{13}C-labeled analogs to track metabolic fate in urine/fecal samples using NMR .

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